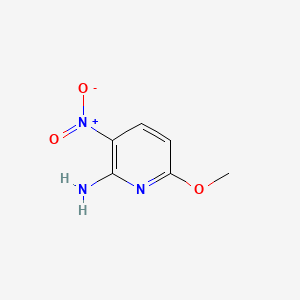

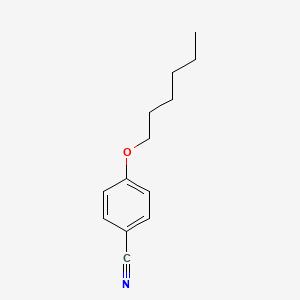

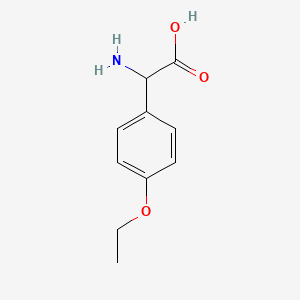

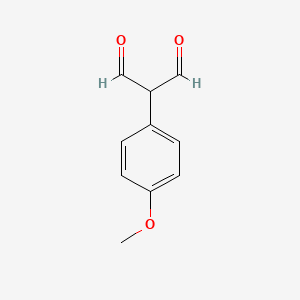

![molecular formula C13H18N2O3 B1334494 苄基N-[(丙基氨基羰基)甲基]氨基甲酸酯 CAS No. 21855-74-3](/img/structure/B1334494.png)

苄基N-[(丙基氨基羰基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly described in the provided papers, but related compounds and methodologies offer insight into potential synthetic routes. For instance, an enantioselective synthesis involving iodolactamization is key for producing a structurally complex benzyl carbamate, which is an intermediate for CCR2 antagonists . Additionally, the synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones suggests a method for preparing benzyl carbamates that could potentially be adapted for the target molecule . The cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols presents another innovative approach that could be relevant for synthesizing N-aryl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly analyzed in the papers. However, the structure-related studies of benzyl carbamates indicate that the presence of substituents can influence the reactivity and stability of the molecule. For example, the N to C aryl migration in lithiated carbamates demonstrates how structural changes can lead to new modes of reactivity . The stability of lithiated benzyl carbamates and their reaction with electrophiles is also influenced by the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of benzyl carbamates is well-documented in the literature. The intermolecular carbolithiation of N,N-diisopropylcarbamates followed by electrophilic substitution is one such reaction . Another example is the N to C aryl migration in lithiated carbamates, which provides a route to alpha,alpha-arylated secondary or tertiary alcohols . The cobalt-catalyzed synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols is another reaction that could be relevant for the synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[(propylcarbamoyl)methyl]carbamate are not directly reported, but related compounds provide some context. For instance, the quantitative analysis of N-methyl carbamate insecticides using thin-layer chromatography indicates the potential for specific detection and quantitation of carbamate compounds . The improved aminomethylation electrophile for the synthesis of (benzyloxy)carbonyl-protected chiral amino acids suggests that the physical properties of benzyl carbamates can be tailored for specific synthetic applications . The mechanochemical synthesis of carbamates using 1,1'-carbonyldiimidazole indicates that the reactivity of carbamates can be enhanced under certain conditions .

Case Studies and Specific Applications

While no specific case studies of benzyl N-[(propylcarbamoyl)methyl]carbamate are provided, the papers do offer insights into the applications of related compounds. For example, the synthesis of benzyl carbamates as intermediates for CCR2 antagonists highlights their importance in medicinal chemistry . The use of benzyl carbamates in the synthesis of chiral amino acids demonstrates their utility in asymmetric synthesis . The potential use of substituted benzyl N-nitrosocarbamates in the controlled release of alkylating agents indicates a novel application in material science .

科学研究应用

机械化学合成

苄基N-[(丙基氨基羰基)甲基]氨基甲酸酯作为一种氨基甲酸酯,可以使用机械化学合成。该方法被认为是合成氨基甲酸酯(如苄基氨基甲酸酯)的一种可持续且环保的方法。使用1,1'-羰基二咪唑(CDI)的机械化学合成已被证明可以在温和条件下提高反应性,而无需通常在溶液合成中所需的活化 (Lanzillotto et al., 2015)。

抗肿瘤应用

像苄基N-[(丙基氨基羰基)甲基]氨基甲酸酯这样的氨基甲酸酯在抗肿瘤应用中显示出潜力。例如,结构相似的化合物对各种类型的白血病和癌瘤具有活性,这表明它们在开发新的抗肿瘤药物中具有重要意义 (Atassi & Tagnon, 1975)。

合成方法学进展

已经报道了使用苄基氨基甲酸酯的合成方法学方面的进展。这包括芳香族和脂肪族酰胺的霍夫曼重排的有效程序,从而产生各种受保护的胺或二胺,这些都是重要的合成前体 (Jevtić et al., 2016)。

光谱研究

苄基氨基甲酸酯的光谱研究提供了对其振动和电子性质的见解。这包括对分子几何结构和非线性光学性质的研究,这些性质对于理解这些化合物在分子水平上的行为至关重要 (Rao et al., 2016)。

聚合物稳定

在聚合物科学中,苄基氨基甲酸酯已被用来提高材料(如聚氨酯)对热降解的稳定性。这是通过用烷基取代氨基甲酸酯基团中不稳定的氢来实现的,从而防止回解 (Beachell & Son, 1964)。

农业应用

在农业中,苄基氨基甲酸酯已被探索其杀虫特性。以苯甲酰苯脲和氨基甲酸酯的双重作用设计的新的杀虫剂对东亚陆军虫等害虫表现出优异的杀幼虫活性,在害虫控制中提供了有希望的应用 (Chen et al., 2007)。

属性

IUPAC Name |

benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZADXMDCJNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398397 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

CAS RN |

21855-74-3 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

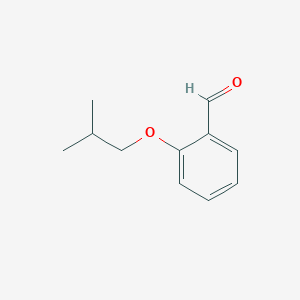

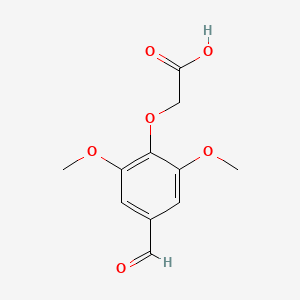

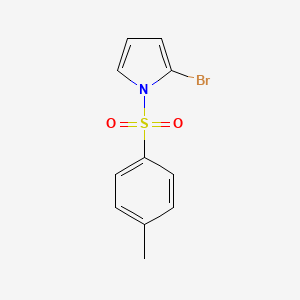

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)